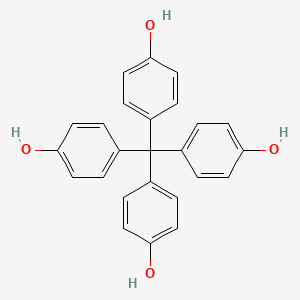

4,4',4'',4'''-Methanetetrayltetraphenol

Description

Significance of Tetrahedral Core Structures in Molecular Design

The significance of this tetrahedral core is manifold:

Three-Dimensional Scaffolding: Unlike flat, planar molecules, tetrahedral structures provide a rigid, three-dimensional framework. This is crucial for building complex, non-planar molecular architectures. researchgate.net This intrinsic 3D nature is a cornerstone for creating materials with specific spatial arrangements and functionalities.

Isotropic Propagation of Properties: The symmetry of a tetrahedral core, like that in methane (B114726) (CH4) or 4,4',4'',4'''-Methanetetrayltetraphenol, allows properties to extend uniformly in all directions. wikipedia.orgresearchgate.net This is highly desirable in the construction of materials like porous organic frameworks, where predictable and uniform pore structures are essential. nih.gov

Foundation for Complex Architectures: The tetrahedral shape is a fundamental building unit found in nature and advanced materials, from the basic structure of diamond to complex self-assembled protein nanocages and foam-like structures. researchgate.netresearchgate.net Chemists leverage this natural propensity to design and synthesize novel materials with tailored properties, such as porous frameworks for gas storage or catalysis. researchgate.netnih.govacs.org

The use of molecules with a tetrahedral core, such as this compound, allows chemists to precisely control the final structure and properties of new materials, making them invaluable tools in molecular construction. researchgate.net

Historical Context of Phenolic Macrocycles and Framework Precursors

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have long been a focus of chemical research due to their wide presence in nature and their versatile reactivity. nih.gov The history of using phenols as precursors for larger structures, or macrocycles, dates back to the 1870s with Baeyer's work on phenol-formaldehyde chemistry. rsc.org This early research laid the groundwork for the development of a major class of phenolic macrocycles known as calixarenes. rsc.org

The field of macrocyclic chemistry, which deals with large ring-like molecules, gained significant momentum in the latter half of the 20th century. nih.govacs.orgresearchgate.net Macrocycles like crown ethers, cyclodextrins, and the aforementioned calixarenes became central to the burgeoning field of supramolecular chemistry, which focuses on chemical systems made up of multiple molecules linked by non-covalent bonds. rsc.org This work was so foundational that it led to the 1987 Nobel Prize in Chemistry for Cram, Lehn, and Pedersen for their work on molecules with highly selective, structure-specific interactions. rsc.org

Calixarenes, which are composed of phenol (B47542) units linked by methylene (B1212753) bridges, are particularly relevant as they are synthesized from simple phenolic precursors. rsc.org They possess a unique cup-like shape and the ability to form host-guest complexes, where they can encapsulate smaller molecules within their cavity. rsc.org This capability has driven research into their use in sensing, catalysis, and separation technologies. The development of these and other phenolic macrocycles highlighted the importance of rigid, well-defined molecular building blocks for creating functional supramolecular assemblies. Molecules like this compound are direct descendants of this line of research, serving as tetra-functional precursors for creating even more complex and extended three-dimensional networks and frameworks. aaronchem.com

Overview of Research Trajectories for this compound

Research involving this compound leverages its distinct tetrahedral structure and its four reactive phenol groups, positioning it as a key building block in several areas of advanced materials science.

Porous Organic Frameworks (POFs): The compound's rigid, pre-organized tetrahedral geometry makes it an ideal building block for creating porous organic frameworks (POFs), a class of materials that includes Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ossila.com These materials are characterized by high surface areas, permanent porosity, and excellent stability. nih.gov By reacting this compound with appropriate linkers, researchers can construct 3D networks with precisely controlled pore sizes. nih.gov These frameworks are actively being investigated for applications in gas storage and separation, catalysis, and as semiconductors. ossila.comruixibiotech.comrsc.org

Supramolecular Chemistry: The four phenol groups can participate in hydrogen bonding, a key interaction in supramolecular chemistry. This allows the molecule to act as a scaffold for building larger, organized structures held together by non-covalent forces. acs.orgresearchgate.net The directional nature of these interactions, dictated by the tetrahedral arrangement of the phenol groups, enables the design of complex molecular clusters and host-guest systems. acs.orgrsc.org

Synthesis of Novel Derivatives: The phenol groups can be chemically modified through reactions like nitration, bromination, or esterification. aaronchem.com This creates a library of new derivative compounds with altered electronic and steric properties, expanding the potential applications of the core tetrahedral structure. researchgate.net These derivatives serve as versatile intermediates for constructing even more complex molecules tailored for specific research or industrial purposes. aaronchem.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-[tris(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16,26-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLKUCIZOXUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514327 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53184-78-4 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4'',4'''-Methanetetrayltetraphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,4 ,4 ,4 Methanetetrayltetraphenol

Convergent and Step-Growth Synthetic Approaches

The synthesis of the core structure of 4,4',4'',4'''-Methanetetrayltetraphenol and its derivatives can be understood through two primary strategic approaches: step-growth and convergent synthesis.

Step-Growth Synthesis: This represents the more traditional and direct route to the tetraphenylmethane (B1200815) backbone. It involves the sequential building of the molecule, often starting from a central carbon source. A classic example of this approach is the Friedel-Crafts reaction, a set of reactions developed by Charles Friedel and James Crafts in 1877. wikipedia.org In the context of this compound, the synthesis can be achieved by reacting a phenol (B47542) with a suitable one-carbon electrophile, such as carbon tetrachloride, in the presence of a Lewis acid catalyst like aluminum chloride. googleapis.com The reaction proceeds in a stepwise manner where the four phenyl rings are sequentially attached to the central carbon atom. This method, while direct, can sometimes be limited by the harshness of the reagents and the potential for side reactions.

Convergent Synthesis: This strategy involves the independent synthesis of the molecule's "arms" or branches, which are then attached to a central core in the final steps. While less common for the synthesis of the unfunctionalized this compound itself, this approach is frequently employed for creating more complex derivatives. For instance, a pre-functionalized phenyl group can be synthesized separately and then coupled to a central tetrahedral core. This method offers greater control and efficiency for building complex, perfectly branched molecules like dendrimers, where ensuring complete reaction at every position is critical.

Precursor Role in Macromonomer and Polymer Synthesis

The true value of this compound in materials science is realized in its role as a tetrafunctional core from which specialized macromonomers and polymers are built. Its four reactive hydroxyl groups provide sites for further chemical modification and polymerization.

Fluoroalkylation for Tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane (TFPM) Monomer Formation

A significant application of this compound is in the synthesis of high-performance fluoropolymers. It serves as the starting material for the monomer Tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane (TFPM). This transformation is achieved through a fluoroalkylation reaction. The process involves reacting the four phenol groups with a fluorine-containing reagent to introduce the trifluorovinyl ether moieties. This monomer can then be thermally cured to form a cross-linked poly(perfluorocyclobutyl) (PFCB) aryl ether polymer, a material noted for its desirable dielectric properties and thermal stability.

Utilization in Spiro-Centered Thermopolymerizable Macromonomer Synthesis

The tetrahedral and tetrafunctional nature of this compound makes it an ideal candidate for the construction of complex, three-dimensional polymer architectures, including spiro-centered polymers. Spiro compounds contain two rings connected through a single, shared atom. Using a tetraol like this compound as a core allows for the creation of multi-armed macromonomers that can lead to spiro structures upon polymerization. For example, a symmetric compound, tetrakis[(p-aminophenoxy)methyl]methane, was synthesized from the similar tetraol pentaerythritol (B129877) to act as a specialized curing agent, demonstrating how a tetrahedral core can be used to create complex, multi-armed functional molecules. researchgate.net This principle extends to the synthesis of spiro-centered macromonomers, which can be designed to have low melting points and good solubility before being thermally converted into highly stable, cross-linked polymer networks. nih.gov

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of specialty chemicals is of growing importance. These principles encourage the use of less hazardous materials, energy efficiency, and waste reduction. rroij.comunizar.es

Exploration of Eco-Friendly Solvents and Reaction Conditions

Published synthetic routes for tetraphenylmethane derivatives often rely on conventional organic solvents and reagents, such as nitration followed by reduction. elsevierpure.com However, there is significant potential to apply green chemistry principles to the synthesis of polyphenols. Research has demonstrated the viability of using water as a solvent for the oxidative polymerization of phenol, offering a formaldehyde-free route to polyphenylenes. researchgate.netcuny.edu Other green strategies applicable to chemical synthesis include solvent-free reactions, often facilitated by microwave irradiation or ball milling, and the use of continuous flow reactors, which can improve safety and energy efficiency. ijrar.orgresearchgate.net While specific studies applying these green methods to this compound are not widely documented, these established principles represent important future directions for developing more sustainable synthetic protocols. This contrasts with traditional methods like Friedel-Crafts acylations, which can generate significant waste from the catalyst.

Control over Stereochemistry and Isomerism in Synthesis

Control over isomerism is a fundamental aspect of chemical synthesis. For this compound, this concern is primarily related to constitutional isomerism rather than stereoisomerism.

The synthesis is designed to produce the specific constitutional isomer where all four hydroxyphenyl groups are attached at the para position relative to the central methane (B114726) carbon. This is achieved by using precursors that ensure this specific connectivity.

Regarding stereoisomerism, the parent molecule of tetraphenylmethane possesses a high degree of symmetry. It belongs to the S₄ point group. A key feature of molecules in this point group is that they are achiral, meaning they are superimposable on their mirror images. This is because an S₄ axis (a 90-degree rotation followed by a reflection through a plane perpendicular to the axis) precludes chirality. googleapis.com As this compound retains this core symmetry, it does not have enantiomers or diastereomers. Therefore, the challenges of stereochemical control, which are critical in many other complex syntheses, are not a factor in the preparation of this specific compound.

Advanced Spectroscopic and Crystallographic Elucidation of 4,4 ,4 ,4 Methanetetrayltetraphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

One-Dimensional ¹H and ¹³C NMR for Structural Confirmation

One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, serves as a primary tool for the structural validation of 4,4',4'',4'''-Methanetetrayltetraphenol. nih.gov These methods provide direct evidence for the connectivity and chemical environment of each atom in the molecule. rsc.org

Due to the molecule's high degree of symmetry (C₄ symmetry), the NMR spectra are significantly simplified. nih.gov All four hydroxyphenyl groups are chemically equivalent, which reduces the number of unique signals observed.

¹H NMR Spectroscopy: The proton spectrum is expected to show a few distinct signals. The hydroxyl (-OH) protons of the four equivalent phenol (B47542) groups would typically appear as a single, potentially broad, singlet. The aromatic protons on each ring are in two different chemical environments. The protons ortho to the hydroxyl group will produce one signal, while the protons meta to the hydroxyl group will produce another. These two sets of protons will appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. rsc.org Given the molecule's symmetry, only four distinct signals are anticipated:

A signal for the central quaternary (methanetetrayl) carbon.

A signal for the four equivalent carbons bonded to the hydroxyl groups (C-OH).

A signal for the eight equivalent aromatic carbons ortho to the hydroxyl groups.

A signal for the four equivalent aromatic carbons that are para to the hydroxyl groups and bonded to the central carbon.

The chemical shifts for these carbons fall into predictable ranges for aromatic and aliphatic compounds. rsc.org The presence of exactly four signals in the ¹³C NMR spectrum provides strong evidence for the proposed symmetrical tetrahedral structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous structures.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Phenolic -OH | 9.0 - 10.0 | Singlet |

| ¹H | Aromatic C-H (ortho to -OH) | 6.7 - 7.0 | Doublet |

| ¹H | Aromatic C-H (meta to -OH) | 7.0 - 7.3 | Doublet |

| ¹³C | Quaternary C (central) | 60 - 70 | Singlet |

| ¹³C | Aromatic C-OH | 150 - 160 | Singlet |

| ¹³C | Aromatic C-H | 115 - 130 | Singlet |

Multidimensional NMR Techniques (2D COSY, NOESY, DOSY) for Complex Formation and Dynamic Studies

While 1D NMR confirms the basic structure, two-dimensional (2D) NMR experiments are indispensable for probing more complex structural details, such as through-bond and through-space correlations, and for studying dynamic processes like complex formation. acs.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. osti.gov For this compound, a COSY spectrum would display a cross-peak connecting the signals of the adjacent aromatic protons, definitively confirming their connectivity within the phenyl rings. The absence of other correlations would further support the isolated nature of the four substituted phenyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. osti.govspringernature.com This is crucial for confirming the three-dimensional tetrahedral arrangement of the molecule. NOESY can reveal through-space interactions between protons on different phenyl rings, which provides insight into the molecule's conformation and steric hindrance. Furthermore, when studying derivatives or host-guest systems, NOESY is vital for identifying the specific intermolecular interactions that drive complex formation. springernature.com

Diffusion-Ordered Spectroscopy (DOSY): Often described as "NMR chromatography," DOSY is a powerful technique for analyzing mixtures and studying the formation of supramolecular complexes. nih.govrsc.org The experiment separates the NMR signals of different species in a solution based on their translational diffusion coefficient, which is related to their size and shape. researchgate.netnih.gov When this compound or its derivatives form a larger complex with another molecule, the resulting entity will diffuse more slowly than the individual components. This change is observed in the DOSY spectrum, where all protons belonging to the complex will share the same, smaller diffusion coefficient. rsc.org This allows for the unambiguous confirmation of complex formation and can be used to estimate the size and stability of the resulting assembly. nih.govnih.gov

Solid-State NMR (ssNMR) and Magic-Angle Spinning (MAS-NMR) for Solid-Phase Analysis

In the solid state, molecular tumbling is restricted, which causes NMR signals to become extremely broad and lose resolution. Solid-State NMR (ssNMR) spectroscopy, particularly when combined with Magic-Angle Spinning (MAS), overcomes this limitation.

MAS involves physically spinning the sample at a high frequency at an angle of 54.74° relative to the external magnetic field. This technique averages out the anisotropic interactions that cause line broadening, resulting in sharp, high-resolution spectra from solid samples.

For this compound, ssNMR provides critical information that is inaccessible in solution:

Polymorphism: It can distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Conformational Analysis: It reveals the precise conformation and molecular packing adopted by the molecule in the crystal lattice.

Intermolecular Interactions: ssNMR can probe non-covalent interactions, such as hydrogen bonding between the phenolic groups in the solid state.

Techniques like Cross-Polarization (CP/MAS) are often employed to enhance the signal intensity of insensitive nuclei like ¹³C, making analysis more efficient. The combination of experimental ssNMR data with theoretical calculations can provide a comprehensive characterization of the molecular structure in the solid phase, which is especially valuable when single-crystal X-ray data is not available.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations at specific frequencies, which correspond to particular bonds and functional groups. For this compound, FTIR is crucial for confirming the presence of its key structural features. nih.gov The analysis of the FTIR spectrum can also be used to monitor the progress of reactions during the synthesis of its derivatives.

Table 2: Characteristic FTIR Absorption Bands for this compound This table is generated based on typical absorption frequencies for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretching | Phenolic Hydroxyl | 3200 - 3600 | Broad, Strong |

| C-H Stretching | Aromatic | 3000 - 3100 | Medium, Sharp |

| C=C Stretching | Aromatic Ring | 1500 - 1620 | Multiple Medium Bands |

| C-O Stretching | Phenolic | 1200 - 1260 | Strong, Sharp |

Raman Spectroscopy for Molecular Fingerprinting

Key features expected in the Raman spectrum include strong signals for the symmetric breathing modes of the aromatic rings and the C=C stretching vibrations. The spectrum provides a unique pattern that can be used for identification and to study subtle structural changes upon derivatization or complexation.

Table 3: Characteristic Raman Shifts for this compound This table is generated based on typical Raman shifts for analogous structures.

| Vibrational Mode | Functional Group/Motion | Expected Raman Shift (cm⁻¹) | Appearance |

|---|---|---|---|

| C=C Stretching | Aromatic Ring | 1580 - 1610 | Strong |

| Ring Breathing | Aromatic Ring | 990 - 1010 | Strong, Sharp |

| C-C Stretching | Phenyl-Methane Bond | 1200 - 1300 | Medium |

Mass Spectrometry Profiling

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and purity assessment of organic molecules by measuring the mass-to-charge ratio (m/z) of their ions. For a complex polyphenolic compound like this compound, various MS methods are employed to obtain a comprehensive profile, from determining its molecular weight to analyzing its derivatives.

Electrospray ionization (ESI) is a soft ionization technique particularly suited for polar, thermally labile, and high molecular weight molecules like this compound. vanderbilt.eduresearchgate.net This method generates ions directly from a solution, which minimizes fragmentation and typically produces intact molecular ions, providing clear molecular weight information. nih.govmdpi.com

For this compound, analysis can be performed in both positive and negative ion modes. researchgate.net In positive ion mode, protonated molecules [M+H]⁺ are formed. Given the presence of basic sites is limited, ionization may be facilitated by adduct formation with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, which are often present as impurities or intentionally added to the mobile phase. researchgate.netnih.gov

However, due to the acidic nature of the four phenolic hydroxyl groups, negative ion mode is often more effective. vanderbilt.edu In this mode, deprotonated molecules [M-H]⁻ are readily formed. The stability of the resulting phenoxide ion contributes to a strong signal. The sensitivity in negative ion mode can be enhanced by increasing the pH of the mobile phase, for instance, by adding a base like ammonium hydroxide. nih.gov High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion. mdpi.com

Table 1: Typical ESI-MS Parameters for Polyphenolic Compound Analysis

| Parameter | Setting | Purpose/Rationale |

| Ionization Mode | Negative (-) or Positive (+) | Negative mode is often preferred for phenols due to acidic -OH groups. vanderbilt.edu Positive mode detects [M+H]⁺ or adduct ions. |

| Solvent System | Methanol, Acetonitrile (B52724), Water | HPLC-grade solvents are required to minimize background noise and ion suppression. vanderbilt.edulcms.cz |

| Additives | Acetic Acid, Formic Acid (Positive Mode); Ammonium Hydroxide (Negative Mode) | Enhances ionization efficiency and analyte signal. nih.gov Volatile buffers like ammonium acetate (B1210297) are preferred over non-volatile salts (e.g., phosphates). vanderbilt.edu |

| Capillary Voltage | 3000-4500 V | Optimizes the electrospray process for efficient ion generation. mdpi.com |

| Drying Gas | Nitrogen (N₂) | Assists in desolvation of the charged droplets to release gas-phase ions. mdpi.com |

| Mass Range | m/z 100-1500 | Set to encompass the expected molecular weight of the analyte and potential adducts or multimers. mdpi.com |

Coupling liquid chromatography with mass spectrometry (LC-MS) is the gold standard for determining the purity and confirming the identity of non-volatile compounds like this compound. High-performance liquid chromatography (HPLC) or its advanced version, ultra-performance liquid chromatography (UPLC), separates the compound from impurities before it enters the mass spectrometer. nih.gov UPLC utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

In a typical analysis, the sample is injected into the LC system and separated on a reversed-phase column (e.g., C18). A gradient elution using a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with additives such as formic acid or ammonium acetate to improve peak shape and ionization, is employed. lcms.cznih.gov

As the compound elutes from the column, it is ionized (typically by ESI) and detected by the mass spectrometer. The identity of this compound is confirmed by matching the mass spectrum of the major peak with its expected molecular weight. Purity is assessed by integrating the area of the main peak in the chromatogram relative to the total area of all detected peaks. A high-purity sample will show a single, sharp peak at a specific retention time.

Table 2: Illustrative HPLC-MS Method for Purity Analysis

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II lcms.cz |

| Column | Reversed-phase C18, 2.1 x 100 mm lcms.cz |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) lcms.cz |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com Due to its high molecular weight and the presence of four polar hydroxyl groups, this compound is non-volatile and would decompose at the high temperatures required for GC analysis. Therefore, a chemical derivatization step is essential to analyze it or its fragments by GC-MS. phenomenex.commdpi.com

The most common derivatization method for phenolic compounds is silylation. mdpi.comnih.gov This process replaces the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, creating a more volatile and thermally stable TMS-ether derivative. phenomenex.com Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered hydroxyl groups. phenomenex.comresearchgate.net

After derivatization, the sample is injected into the GC-MS system. The derivatized compound is volatilized in the heated injection port and separated on a capillary column (e.g., DB-5MS). nih.gov The mass spectrometer then detects the eluting derivative, providing a characteristic fragmentation pattern that can be used for structural confirmation and identification by comparison with spectral libraries.

Table 3: Silylation and GC-MS Parameters for Phenolic Analysis

| Parameter | Condition/Reagent | Purpose/Rationale |

| Derivatization Reagent | BSTFA + 1% TMCS or MSTFA | Replaces active hydrogens on -OH groups with TMS groups to increase volatility. phenomenex.comnih.gov |

| Reaction Conditions | 70-90 °C for 30-60 min | Ensures complete derivatization of the phenolic hydroxyls. nih.gov |

| GC Column | DB-5MS or similar non-polar capillary column | Separates analytes based on boiling point and polarity. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. lcms.cz |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Allows for the separation of compounds with a range of boiling points. nih.gov |

| Ionization Mode | Electron Impact (EI, 70 eV) | Standard ionization for GC-MS, produces reproducible fragmentation patterns for library matching. lcms.cz |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Interactions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the conjugated π-electron systems of the phenyl rings. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its phenolic chromophores. A simple phenol molecule in a neutral solvent typically shows two absorption bands: a primary band (E2-band) around 210 nm and a secondary band (B-band) with fine structure around 270 nm. nist.gov For 4,4',4'''-methanetetrayltetraphenol, the presence of four 4-hydroxyphenyl groups attached to a central carbon results in an intense absorption peak in the 260-280 nm range. nih.govresearchgate.net The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the solvent, concentration, and pH. nih.gov

Changes in the solvent environment or pH can cause shifts in the absorption spectrum. For instance, in a basic solution, deprotonation of the phenolic hydroxyl groups to form phenoxide ions leads to a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). This phenomenon is due to the increased delocalization of the non-bonding electrons on the oxygen into the aromatic ring, which lowers the energy of the π* orbital. Monitoring these spectral shifts provides valuable information about the electronic structure and the acid-base properties of the molecule.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Transition Type | Notes |

| Methanol/Ethanol | ~275 - 285 nm | π → π | Typical absorption for substituted phenols. nih.gov |

| Aqueous Buffer (pH < 7) | ~275 - 285 nm | π → π | Similar to neutral organic solvents. |

| Aqueous Buffer (pH > 10) | ~290 - 305 nm | π → π* | Bathochromic shift due to phenoxide ion formation. |

X-ray Diffraction Studies

X-ray diffraction is a premier technique for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays scattered by the ordered array of atoms in a crystal, a three-dimensional model of the molecule can be constructed.

For a successful SC-XRD analysis, a high-quality single crystal of the compound must be grown. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source). uni-ulm.decarleton.edu The resulting diffraction data is collected and processed to generate an electron density map, from which the positions of the individual atoms can be determined and the molecular structure can be refined. ceitec.cz

The SC-XRD structure of this compound would definitively confirm its expected tetrahedral geometry, with the central methane (B114726) carbon bonded to the four phenyl rings. Furthermore, SC-XRD reveals crucial information about the supramolecular structure, which describes how molecules are arranged and interact with each other in the crystal lattice. fau.de For this compound, the primary intermolecular interactions are expected to be extensive hydrogen-bonding networks involving the phenolic hydroxyl groups. These interactions dictate the crystal packing and can lead to the formation of complex, ordered three-dimensional architectures. nih.gov

Table 5: Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and packing density. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms covalent structure, hybridization, and any strain. carleton.edu |

| Molecular Conformation | The spatial arrangement of atoms, including torsional angles of the phenyl rings. | Elucidates the three-dimensional shape and symmetry of the molecule. |

| Supramolecular Assembly | The pattern of intermolecular interactions (e.g., hydrogen bonds, π-π stacking). | Reveals how molecules self-assemble in the solid state to form higher-order structures. fau.denih.gov |

| Absolute Stereochemistry | The absolute configuration of chiral centers (if present). | Not applicable for the achiral this compound. |

Powder X-ray Diffraction for Crystalline Phases and Frameworks

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline materials. It provides valuable information on the phase identity, purity, and crystal structure of a compound. For this compound and its derivatives, which often serve as tetrahedral building blocks in supramolecular chemistry and materials science, PXRD is instrumental in confirming the formation of crystalline phases and elucidating the architecture of complex frameworks.

While detailed experimental PXRD data for the parent compound, this compound, is not extensively documented in publicly accessible literature, the crystalline nature of its derivatives has been established through single-crystal X-ray diffraction studies. This is particularly evident in halogenated derivatives, which are known to form well-defined crystal structures.

A notable example is the crystal structure of tetrakis(4-iodophenyl)methane, a derivative of this compound. Research has shown that this compound is isomorphous with tetrakis(4-bromophenyl)methane (B171993), indicating they share the same crystal packing and space group. rsc.orgrsc.org The analysis of tetrakis(4-iodophenyl)methane's crystal structure reveals that the molecules organize into molecular networks where the tetraphenylmethane (B1200815) units act as nodes. rsc.org These molecules exhibit a columnar packing arrangement in the solid state, which results in their crystallization in non-centrosymmetric space groups. rsc.org

The crystallographic data for derivatives like tetrakis(4-bromophenyl)methane provides the basis for understanding the solid-state arrangement of this class of compounds. The key crystallographic parameters for tetrakis(4-bromophenyl)methane have been determined and are available through crystallographic databases. nih.gov This information, contained within a Crystallographic Information File (CIF), allows for the simulation of a theoretical powder X-ray diffraction pattern. This simulated pattern serves as a crucial reference for the phase identification and quality control of experimentally synthesized batches of the compound.

Below are the fundamental crystallographic data for tetrakis(4-bromophenyl)methane, which can be used to generate its theoretical PXRD pattern.

| Parameter | Value |

| Chemical Formula | C₂₅H₁₆Br₄ |

| Crystal System | Tetragonal |

| Space Group | I-4 |

| a (Å) | 12.82 |

| b (Å) | 12.82 |

| c (Å) | 7.12 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1176.4 |

The simulation of a PXRD pattern from a CIF file is a standard computational procedure in materials science. It involves calculating the positions (2θ angles) and intensities of the diffraction peaks based on the crystal lattice parameters and the atomic positions within the unit cell. The resulting pattern is a unique fingerprint of the crystalline phase and is invaluable for confirming the synthesis of the desired material and for Rietveld refinement, a method used to refine crystal structure models against experimental powder diffraction data.

Derivatives, Functionalization, and Structural Modification of 4,4 ,4 ,4 Methanetetrayltetraphenol

Covalent Functionalization Strategies

Covalent functionalization involves the formation of strong, stable covalent bonds between the existing functional groups of a molecule and new chemical moieties. rsc.orgmdpi.comrsc.org In the case of 4,4',4'',4'''-methanetetrayltetraphenol, the four phenolic hydroxyl (-OH) groups are the primary sites for these modifications. aaronchem.com These reactive groups can undergo a variety of chemical transformations, such as esterification, etherification, and electrophilic substitution, allowing for the precise tuning of the molecule's electronic and physical properties. aaronchem.com Such modifications are crucial for preparing advanced materials and designing molecules with tailored characteristics. aaronchem.com

The electronic properties of the this compound core can be significantly altered by attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to its aromatic rings. studypug.comnih.gov

Electron-Withdrawing Groups (EWGs) are substituents that pull electron density away from the aromatic ring. studypug.comfiveable.me Common examples include nitro (-NO₂), cyano (-CN), and carbonyl groups (-CHO, -COR). studypug.com The introduction of EWGs can increase the electrophilicity of a molecule and stabilize negative charges. studypug.comsemanticscholar.org For instance, the aromatic rings of tetraphenylmethane (B1200815) analogs can undergo electrophilic nitration using fuming nitric acid and acetic anhydride (B1165640) to produce tetranitro derivatives, effectively attaching powerful EWGs. This modification can make the phenolic protons more acidic and influence the molecule's reactivity in subsequent reactions. fiveable.me

Electron-Donating Groups (EDGs) are substituents that push electron density into the aromatic ring. studypug.comnih.gov Examples include alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NH₂). studypug.comnih.gov EDGs increase the nucleophilicity of a molecule and can enhance its antioxidant properties by stabilizing the radical formed upon hydrogen donation. nih.govsemanticscholar.org A study on polyphenol-based dendrimers demonstrated that the antioxidant activity increased with the number of ortho-methoxy groups (an EDG) on the phenolic rings. nih.gov Dendrimers derived from syringaldehyde (B56468) (two methoxy (B1213986) EDGs) showed significantly higher antioxidant potency than those derived from vanillin (B372448) (one methoxy EDG), while derivatives from 4-hydroxybenzaldehyde (B117250) (no methoxy EDGs) showed no activity. nih.gov This highlights how adding EDGs to a phenolic structure like this compound could enhance its performance in applications requiring free radical scavenging.

| Group Type | Examples | Effect on Aromatic Ring | Impact on Reactivity |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -COOH, Halogens | Decreases electron density. studypug.com | Increases electrophilicity; stabilizes anions. studypug.comsemanticscholar.org |

| Electron-Donating Group (EDG) | -OH, -NH₂, -OR, Alkyl groups | Increases electron density. studypug.comnih.gov | Increases nucleophilicity; stabilizes cations. studypug.comsemanticscholar.org |

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to enhance its suitability for a specific purpose. mdpi.comgreyhoundchrom.com For this compound, derivatization of the hydroxyl groups can improve reactivity, control selectivity in polymerization reactions, and enhance detection sensitivity in analytical methods. aaronchem.commdpi.comnih.gov

Strategies for derivatization often involve converting the hydroxyl groups into more reactive intermediates or protecting them to direct reactions to other parts of the molecule. nih.govscbt.com For example, converting the phenol (B47542) to a phenolate (B1203915) ion increases its nucleophilicity, making it more reactive in alkylation reactions. mdpi.com Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide can be used to form silyl (B83357) derivatives, which increases volatility and thermal stability, a useful property for analysis by gas chromatography. scbt.com This process of modifying the -OH groups is fundamental to preparing the molecule for incorporation into larger, more complex structures. aaronchem.com

Formation of Polymeric and Macromolecular Architectures

The tetrafunctional nature of this compound makes it an excellent monomer for creating highly branched or cross-linked polymers. cymitquimica.com These polymers often exhibit high thermal stability and mechanical strength, making them suitable for high-performance applications. The rigid, three-dimensional structure of the monomer unit contributes to the formation of materials with unique properties. rsc.org

Perfluorocyclobutyl (PFCB) aryl ether polymers are a class of high-performance fluoropolymers known for their exceptional thermal stability, chemical resistance, low moisture absorption, and low dielectric constants. nih.govslideshare.netdigitellinc.com this compound serves as a key building block for creating novel, porous PFCB networks.

In a specific application, a microporous PFCB aryl ether polymer was synthesized from a monomer derived from this compound. semanticscholar.orgnih.gov The synthesis involved the fluoroalkylation of the tetraphenol to produce tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane (TFPM). nih.gov This monomer, featuring four thermo-polymerizable trifluorovinyl ether (TFVE) groups, was then thermally cured at temperatures above 150 °C. semanticscholar.orgnih.gov The curing process proceeds via a [2+2] cycloaddition of the TFVE groups, forming a highly cross-linked, porous polymer network. nih.gov The resulting material exhibited a low dielectric constant (2.36) and a low dissipation factor, properties that are highly desirable in the microelectronics industry. nih.gov The cross-linked nature of these polymers provides enhanced thermal and mechanical stability compared to their linear counterparts. specialchem.com

| Property | Value | Significance |

|---|---|---|

| Monomer | Tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane (TFPM) | Tetrafunctional, enables high cross-linking. |

| Polymerization Method | Thermal Curing ([2+2] Cycloaddition) | Forms a stable, porous network. |

| Dielectric Constant (Dk) at 5 GHz | 2.36 | Excellent insulating properties for microelectronics. |

| Dissipation Factor (Df) at 5 GHz | 1.29 × 10⁻³ | Low signal loss at high frequencies. |

| Glass Transition Temperature (Tg) | > 200 °C | High thermal stability. semanticscholar.orgnih.gov |

Spiro-centered polymers are a class of materials that incorporate a spiro-atom—a single atom that is part of two different rings. The tetrahedral carbon of this compound acts as a spiro-like center, connecting four phenyl rings in an orthogonal orientation. rsc.org Incorporating such rigid, non-coplanar structures into a polymer backbone can prevent π-stacking between polymer chains. rsc.org This structural feature leads to materials with excellent thermal stability, robust mechanical properties, and good processability. semanticscholar.org

While direct synthesis of spiro polymers from this compound is an area of ongoing research, the principle is demonstrated in related systems. For example, fluorene-spirobifluorene copolymers, where two fluorene (B118485) units are orthogonally connected through a spiro carbon, exhibit improved thermal and spectroscopic stability. rsc.org The use of this compound as a core monomer can similarly yield polymers with controlled three-dimensional architectures and tunable properties for advanced applications. semanticscholar.org

Design of Analogs for Specific Research Applications

The core structure of this compound is a versatile scaffold for designing and synthesizing analogs for specific research purposes, including molecular construction and drug design. researchgate.net By modifying the functional groups, researchers can create a library of compounds with tailored properties.

Useful derivatives of tetraphenylmethane, the parent hydrocarbon of this compound, have been synthesized as tetrahedral building blocks. researchgate.net These include compounds like tetrakis(4-formylphenyl)methane (B47715) and tetrakis[(4-hydroxymethyl)phenyl]methane. researchgate.net These analogs serve as precursors for constructing more complex, three-dimensional molecules and porous organic frameworks. researchgate.net For example, tetraphenylmethane-arylamine derivatives have been developed as a new class of hole-transporting materials (HTMs) for use in efficient and stable perovskite solar cells, demonstrating how structural modification can lead to advanced electronic applications. researchgate.net Furthermore, the core structure has been explored as a scaffold in drug development, with some derivatives showing potential as anti-cancer agents.

Supramolecular Chemistry and Host Guest Interactions Involving 4,4 ,4 ,4 Methanetetrayltetraphenol Frameworks

Relation to Calixarenes and Resorcinarenes as Macrocyclic Platforms

Calixarenes and resorcinarenes are well-established classes of macrocyclic compounds that have been extensively used in host-guest chemistry. wikipedia.orgnih.govresearchgate.net They are cyclic oligomers formed by the condensation of phenolic units (like phenol (B47542) or resorcinol) with an aldehyde. wikipedia.orgnih.gov This process creates a pre-organized, basket-shaped molecule with a distinct internal cavity. nih.gov

While 4,4',4'',4'''-methanetetrayltetraphenol is not a macrocycle itself, it shares key structural motifs with calixarenes and resorcinarenes that are crucial for supramolecular assembly. The defining feature of all these compounds is the presence of multiple phenol units. researchgate.net In calixarenes and resorcinarenes, the hydroxyl groups are positioned around the upper rim of the macrocycle, where they can participate in extensive hydrogen-bonding networks. wikipedia.org These interactions are responsible for the self-assembly of resorcinarene (B1253557) molecules into larger hexameric capsules held together by numerous hydrogen bonds. wikipedia.org

A primary distinction between this compound-based assemblies and traditional macrocycles lies in the nature of their host cavities.

Calixarenes and Resorcinarenes : These molecules possess an intrinsic, well-defined cavity as part of their inherent cyclic structure. nih.gov The size and shape of this cavity are determined by the number of phenolic units in the ring (e.g., calix researchgate.netarene, calix nist.govarene) and their conformation. nih.govmdpi.com This pre-formed cavity can encapsulate guest molecules of a complementary size and shape, a process central to their function in molecular recognition. nih.govrsc.org

Table 1: Comparison of Macrocyclic and Tetrahedral Phenolic Compounds

| Characteristic | This compound | Calix researchgate.netarenes | Calix researchgate.netresorcinarenes |

|---|---|---|---|

| Basic Structure | Acyclic, single molecule with tetrahedral geometry | Cyclic oligomer of 4 phenol units linked by methylene (B1212753) bridges | Cyclic oligomer of 4 resorcinol (B1680541) units linked by substituted methylene bridges |

| Cavity Type | Extrinsic (forms pores within a larger network) | Intrinsic (pre-formed molecular cavity) | Intrinsic (pre-formed molecular cavity) |

| Primary Assembly Driver | Intermolecular hydrogen bonding and coordination | Intramolecular covalent bonds forming the ring; intermolecular interactions for larger assemblies | Intramolecular covalent bonds forming the ring; extensive intermolecular H-bonding to form capsules |

| Flexibility in Pore Design | High (tunable by choice of linkers and network topology) | Limited (dependent on ring size and functionalization) | Limited (dependent on ring size and functionalization) |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Development

The precise geometry and functional groups of this compound make it an exceptional candidate for the construction of highly ordered, porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In MOFs : The phenolic hydroxyl groups can be deprotonated to act as coordinating sites for metal ions or metal clusters, known as secondary building units (SBUs). frontiersin.orgnih.gov The self-assembly of this organic ligand with metal SBUs under solvothermal conditions leads to the formation of a 3D, crystalline MOF. frontiersin.org The stability and properties of the resulting MOF are influenced by the strength of the metal-oxygen bond, with high-valent metals like Zr(IV) often yielding more robust frameworks. nih.gov

In COFs : COFs are constructed entirely from light elements linked by strong covalent bonds. tcichemicals.com The phenolic groups of this compound, or its amine-functionalized analogue 4,4',4'',4'''-methanetetrayltetraaniline (TAM), can undergo condensation reactions with other monomers. nist.govtcichemicals.com For instance, reaction with aldehyde-containing linkers forms stable imine-linked COFs, while reaction with boronic acids can form boronate ester linkages. nist.gov These frameworks are noted for their high porosity, low density, and exceptional surface areas. nist.govtcichemicals.com A COF synthesized from a tetrahedral aniline (B41778) derivative and a complementary linker achieved a record-high surface area for imine-bonded COFs. nist.gov

Reticular chemistry is the principle of assembling molecular building blocks into predetermined, ordered structures (nets or topologies). nih.gov The final topology of a MOF is dictated by the geometry of the organic linker and the metal SBU. researchgate.netberkeley.edu By simplifying these complex chemical structures into simple geometric nodes and linkers, their connectivity can be described by a topological net. ucl.ac.uk

As a 4-connected tetrahedral node, this compound can be combined with SBUs of different geometries to target specific topologies, which in turn determines the framework's porosity and properties. researchgate.net

Tetrahedral Node + Tetrahedral Node : Combining a tetrahedral linker with a 4-connected tetrahedral SBU (e.g., In(COO)₄) would predictably lead to a diamondoid (dia ) network. researchgate.net

Tetrahedral Node + Square Planar Node : When linked with a 4-connected square planar SBU, such as a copper paddlewheel [Cu₂(COO)₄], a network with the nbo topology is often formed. berkeley.edu

Tetrahedral Node + Octahedral Node : Linking a tetrahedral node with a 6-connected octahedral SBU (e.g., a Zn₄O cluster) can result in the pcu topology of a primitive cubic lattice. berkeley.edu

This predictive power allows for the rational design of MOFs with tailored pore sizes and shapes for specific applications like gas storage or separation. nih.govcjsc.ac.cn

Table 2: Predicted MOF Topologies with a Tetrahedral Ligand

| Ligand Geometry (e.g., from this compound) | SBU Geometry | Connectivity | Predicted Network Topology (RCSR Symbol) |

|---|---|---|---|

| Tetrahedral | Tetrahedral (e.g., In(COO)₄) | 4-c, 4-c | dia (Diamond) |

| Tetrahedral | Square Planar (e.g., Cu₂(COO)₄ paddlewheel) | 4-c, 4-c | nbo (Niobium Oxide) |

| Tetrahedral | Octahedral (e.g., Zn₄O(COO)₆) | 4-c, 6-c | pcu (Primitive Cubic) |

| Tetrahedral | Trigonal Prismatic (e.g., Cr₃O(COO)₆) | 4-c, 6-c | asc |

Note: "c" denotes connectivity. RCSR refers to the Reticular Chemistry Structure Resource.

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into a pre-existing MOF or COF without altering its underlying framework. nih.govresearchgate.net This allows for the creation of materials that would be difficult to synthesize directly. mdpi.com Frameworks built using this compound are excellent candidates for PSM due to the reactivity of the phenolic hydroxyl groups.

There are two main PSM approaches:

Covalent PSM : This involves forming new covalent bonds on the organic linker. nih.gov The hydroxyl groups on the phenyl rings of the this compound linker can be chemically altered. For example, they could be esterified or etherified to change the polarity and functionality of the pore walls. mdpi.com This can be used to fine-tune the framework's affinity for specific guest molecules, enhancing selectivity in gas separation or catalytic activity. researchgate.net

PSM significantly expands the functional diversity of frameworks derived from this compound, enabling the precise engineering of their chemical and physical properties for advanced applications. nih.govresearchgate.net

Principles of Host-Guest Complexation and Molecular Recognition

The ability of this compound to form host-guest complexes is a cornerstone of its application in supramolecular chemistry. This process is governed by the principles of molecular recognition, where the host molecule selectively binds to a specific guest molecule. The formation of these complexes is not random but is dictated by a series of specific non-covalent interactions between the host and the guest.

Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, Van der Waals, and Electrostatic Forces

The stability and structure of host-guest complexes involving this compound are determined by a combination of non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively provide the necessary stability for the formation of well-defined supramolecular assemblies. nih.gov

π-π Stacking: The electron-rich aromatic rings of the four hydroxyphenyl groups provide ideal platforms for π-π stacking interactions. mdpi.comresearchgate.net When guest molecules also contain aromatic moieties, these rings can stack in a face-to-face or edge-to-face manner, contributing to the stabilization of the complex. rsc.org The strength of these interactions is influenced by the electronic nature of the interacting aromatic systems and their relative orientation. These interactions are a well-known stabilizing force in many supramolecular systems. nih.gov

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density. In the context of this compound host-guest complexes, the large surface area of the host molecule allows for numerous van der Waals contacts with the encapsulated guest. nih.gov While individually weak, the cumulative effect of these interactions over the entire host-guest interface can be substantial, particularly for larger guest molecules that fit snugly within the host's cavity.

The interplay of these non-covalent forces is complex and synergistic. The specific geometry of the host's binding pocket, dictated by its tetrahedral structure, pre-organizes the functional groups for optimal interaction with a potential guest. This pre-organization is a key principle in supramolecular chemistry, leading to high selectivity and binding affinity.

| Interaction Type | Key Features in this compound Complexes |

| Hydrogen Bonding | Involves the four phenolic -OH groups acting as donors and acceptors. researchgate.net |

| π-π Stacking | Occurs between the phenyl rings of the host and aromatic guests. mdpi.comresearchgate.netrsc.org |

| Van der Waals Forces | Arise from the large contact surface area between host and guest. nih.gov |

| Electrostatic Forces | Driven by the polarity of the hydroxyl groups and the π-systems. chemrxiv.orgnih.gov |

Guest Encapsulation and Release Mechanisms in Solution and Solid State

The encapsulation of guest molecules by this compound frameworks is a dynamic process that can be controlled in both solution and the solid state. The mechanisms of guest uptake and release are often triggered by external stimuli, making these systems potentially useful for applications such as controlled release and sensing.

In Solution: In solution, the formation of host-guest complexes is typically a reversible equilibrium process. mdpi.com Guest encapsulation is driven by the favorable non-covalent interactions discussed previously. The release of a guest can be triggered by several factors:

Solvent Polarity: Changing the solvent can alter the strength of the non-covalent interactions. A more polar solvent might compete for hydrogen bonding sites, leading to the dissociation of the complex.

pH Changes: For guest molecules with ionizable groups, altering the pH can change their charge state, thereby disrupting the electrostatic interactions that hold the complex together.

Competitive Guests: Introducing a guest molecule with a higher binding affinity for the host can displace the originally encapsulated guest.

Temperature: Increasing the temperature can provide enough thermal energy to overcome the non-covalent interactions, leading to guest release.

In the Solid State: In the crystalline solid state, this compound can form porous structures with well-defined cavities that can trap guest molecules. The release of these guests can be more complex than in solution and may involve:

Thermal Release: Heating the crystalline material can induce a phase transition or provide enough energy for the guest to escape the crystal lattice.

Solvent-Assisted Release: Soaking the crystals in a suitable solvent can lead to the dissolution of the crystal or the diffusion of the guest out of the pores.

Guest Exchange: Exposing the guest-loaded crystals to a vapor or solution of a different guest molecule can lead to a solid-state guest exchange process.

The ability to control guest release is a key feature of these supramolecular systems, with potential applications in areas like drug delivery and separations. thno.orgrsc.org

Stoichiometry and Binding Constant Determination

Understanding the stoichiometry and binding affinity of host-guest complexes is crucial for their rational design and application.

Stoichiometry: The stoichiometry of a complex refers to the ratio of host to guest molecules. For this compound, due to its well-defined structure, 1:1 host-guest complexes are common, where one guest molecule is encapsulated within the cavity of one host molecule. However, depending on the size and shape of the guest, other stoichiometries such as 1:2 or 2:1 are also possible. The stoichiometry is often determined using techniques like single-crystal X-ray diffraction, which provides a detailed picture of the solid-state structure, or through solution-based methods like Job's plot analysis using spectroscopic techniques (e.g., UV-Vis or NMR).

Binding Constant (Ka): The binding constant is a quantitative measure of the strength of the host-guest interaction in solution. A higher binding constant indicates a more stable complex. The binding constant is determined by monitoring changes in a physical property (e.g., absorbance, fluorescence, or chemical shift) as the concentration of the guest is varied while the host concentration is kept constant. The resulting data is then fitted to a binding isotherm model (e.g., 1:1 binding) to extract the binding constant. Common techniques for determining binding constants include:

NMR Titration: Changes in the chemical shifts of the host or guest protons upon complexation are monitored.

UV-Vis Titration: Changes in the absorbance spectrum of the host or guest are followed.

Fluorescence Titration: Changes in the fluorescence intensity or wavelength of a fluorescent host or guest are measured.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant, enthalpy, and entropy of binding.

The magnitude of the binding constant can vary significantly depending on the nature of the guest and the solvent used, with values for some high-affinity systems exceeding 10¹⁰ M⁻¹. nih.gov

Self-Assembly and Self-Organization Phenomena in Solution and on Surfaces

Beyond the formation of discrete host-guest complexes, this compound can also participate in self-assembly and self-organization processes to form larger, more complex supramolecular structures.

In Solution: In solution, the directional nature of the hydrogen bonds and the shape of the molecule can drive the formation of well-defined aggregates. mdpi.com For example, the tetrahedral arrangement of the phenol groups can lead to the formation of three-dimensional networks through intermolecular hydrogen bonding. researchgate.net The presence of appropriate guest molecules can template the formation of specific assemblies, such as capsules or cages, where multiple host molecules come together to encapsulate one or more guests. The self-assembly process is often highly dependent on concentration, temperature, and solvent conditions.

On Surfaces: The ability to form ordered structures is not limited to the solution phase. This compound can be deposited onto solid surfaces to form highly organized two-dimensional (2D) structures. Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are used to visualize these surface-confined assemblies. The interactions with the substrate, as well as the intermolecular interactions between the phenol molecules, govern the final structure of the 2D assembly. These ordered surface structures have potential applications in nanotechnology, such as in the development of molecular sensors or as templates for the growth of other materials. The interplay of hydrogen bonding and π-π stacking interactions is crucial in directing the self-assembly on surfaces, leading to the formation of predictable and stable patterns. rsc.org

Applications in Advanced Materials Science and Chemical Systems

Membranes for Gas Separation and Purification Technologies

The development of efficient membrane-based gas separation technology is a critical area of research, driven by the need for low-energy and environmentally friendly purification processes for applications like natural gas upgrading and biogas purification. mdpi.com Polymeric membranes are central to this field, with performance governed by the solution-diffusion model, where both permeability and selectivity are key parameters. researchgate.net

4,4',4'',4'''-Methanetetrayltetraphenol serves as a crucial tetrafunctional monomer for the synthesis of advanced polymer networks. Its rigid, predefined three-dimensional structure is instrumental in creating polymers with intrinsic microporosity (PIMs). These materials possess interconnected voids on a molecular level, which facilitates the selective transport of gas molecules. The inability of such rigid monomers to pack densely results in a high free volume, which is advantageous for gas permeability.

Research has focused on incorporating such tetrahedral building blocks into polymer frameworks to enhance separation performance. For instance, polymers derived from tetrafunctional monomers can be thermally cross-linked, leading to robust membranes with high thermal stability and precisely controlled pore sizes. researchgate.net This structural control is essential for creating membranes that can effectively distinguish between gas molecules of similar sizes, such as carbon dioxide (CO₂) and methane (B114726) (CH₄). mdpi.com The incorporation of monomers like this compound into mixed-matrix membranes (MMMs), potentially alongside porous fillers like metal-organic frameworks (MOFs), offers a pathway to membranes with superior separation capabilities compared to conventional polymers. rsc.org

Electronic Devices and Dielectric Materials Research

In the electronics industry, there is a persistent demand for high-performance polymeric materials with low dielectric constants (Dk) and low dissipation factors (Df) for use in microelectronics manufacturing, including high-speed interconnects and packaging. researchgate.net this compound has been identified as a key precursor for such materials.

Researchers have successfully used this compound to synthesize novel polymers with excellent dielectric properties. A notable example involves the fluoroalkylation of this compound to produce the monomer Tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane (TFPM). researchgate.net This tetrafunctional monomer, featuring thermo-polymerizable trifluorovinyl ether (TFVE) groups, can be thermally cured to form a highly cross-linked perfluorocyclobutane (PFCB) aryl ether polymer. researchgate.net

The resulting cross-linked network exhibits a low dielectric constant and dissipation factor, attributed to the introduction of fluorine atoms and the porous structure created by the rigid, tetrahedral core. researchgate.net Unlike linear thermoplastic polymers derived from bis-functional monomers, the polymers from tetrafunctional monomers like this compound are thermosets, providing enhanced thermal stability and mechanical integrity. researchgate.net

| Property | Measurement Frequency | Reported Value |

|---|---|---|

| Dielectric Constant (Dk) | 10 GHz | 2.34 |

| Dissipation Factor (Df) | 10 GHz | 0.0058 |

Catalysis and Electrocatalytic Behaviors

The precise arrangement of functional groups in a catalyst can significantly influence its activity, selectivity, and stability. This compound offers a unique scaffold for designing molecular catalysts and electrocatalysts. Its well-defined tetrahedral geometry allows it to act as a tetrapodal ligand, capable of coordinating with metal centers to form stable, site-isolated catalytic complexes.

This structural framework is particularly promising for electrocatalysis, where molecular catalysts are used to facilitate electron transfer reactions, such as in the conversion of carbon dioxide (CO₂) into value-added chemicals. nih.gov By functionalizing the four phenol (B47542) groups, it is possible to create a ligand that encapsulates a metal ion. This architecture can prevent common deactivation pathways like dimerization and provides a controlled microenvironment around the active site.

In such a system, the this compound backbone would act as an electron-donating ligand framework, while the coordinated metal center would serve as the redox-active site for substrate binding and conversion. nih.gov The ability to systematically modify the periphery of the phenol rings allows for fine-tuning of the electronic and steric properties of the resulting catalyst, enabling optimization for specific reactions. Advanced characterization techniques are crucial for studying the performance and stability of such electrocatalysts. ki.si

Sensor Development and Molecular Sensing Platforms

The development of chemical sensors with high sensitivity and selectivity is a major focus of analytical chemistry. mdpi.com Electrochemical sensors, in particular, offer advantages in terms of miniaturization, speed, and cost-effectiveness. metrohm.com The design of the molecular recognition element is fundamental to a sensor's performance.

This compound provides a rigid, pre-organized platform for the construction of molecular receptors. Its tetrahedral structure can be used to create a well-defined binding cavity, analogous to the active site of an enzyme. By chemically modifying the four phenol groups, specific functionalities can be introduced to create binding sites that are complementary to a target analyte in terms of size, shape, and chemical nature.

For example, the hydroxyl groups can be converted into ether or ester linkages bearing ionophores for selective ion sensing, or chromophores for optical sensing. When integrated onto an electrode surface, these tailored molecular structures can form the basis of a highly selective sensor. The rigidity of the methanetetrayl core ensures that the binding sites maintain their spatial orientation, which can lead to enhanced selectivity and binding affinity compared to more flexible receptor molecules. The development of such platforms is key to creating new tools for in-situ chemical analysis in fields ranging from environmental monitoring to medical diagnostics. tufts.edu

Drug Delivery Systems and Theranostics (Mechanistic Studies)

Stimulus-responsive nanomaterials are at the forefront of research into intelligent drug delivery systems, which aim to release therapeutic agents at a specific target site in response to triggers like pH, temperature, or an external field. mdpi.com The design of the nanocarrier is crucial for controlling drug loading and release kinetics.

From a mechanistic standpoint, this compound is an ideal core molecule for creating precisely defined, multi-armed nanostructures for drug delivery research. It can serve as the central initiator for star-shaped polymers or dendrimers. In such a construct, each of the four phenol groups can be a point of attachment for a polymer chain, which can then be terminated with a drug molecule, a targeting ligand, or an imaging agent.

This tetra-functional structure allows for the creation of multifunctional systems (theranostics) where therapy and diagnosis are combined in a single platform. Mechanistic studies can focus on how the architecture of these star-shaped macromolecules, derived from the rigid tetrahedral core, influences drug encapsulation efficiency and release profiles. For example, the density of the polymer arms could create a pocket for a drug, with release triggered by the cleavage of a specific linker attached to the phenolic oxygen. The core's defined structure allows for systematic investigation into how molecular design impacts the performance of the delivery system. mdpi.com

Nanoscience and Nanotechnology Applications

Nanoscience involves the design and manipulation of matter at the atomic and molecular scale to create materials with novel properties. mdpi.comdovepress.com The synthesis of nanoparticles and nanostructured materials using well-defined molecular building blocks is a key strategy in this field. nih.gov

This compound is a quintessential example of a tetrahedral building block for molecular construction in nanoscience. researchgate.net Its rigid geometry and multiple functionalization points make it a valuable precursor for creating porous organic polymers (POPs) and covalent organic frameworks (COFs). researchgate.net These materials are characterized by high surface areas, permanent porosity, and exceptional thermal stability.

Theoretical and Computational Chemistry Studies

Molecular Dynamics and Monte Carlo Simulations for Structural Prediction and Dynamics

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are indispensable computational techniques used to explore the conformational landscape and dynamic behavior of 4,4',4'',4'''-Methanetetrayltetraphenol. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements over time. mdpi.commdpi.com This approach is crucial for understanding the flexibility of the molecule, which arises from the rotation of the four phenyl rings around the central sp³-hybridized carbon atom.

These simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. The tetrahedral geometry leads to considerable steric interactions between the phenyl groups, which significantly influences the molecule's preferred conformations and dynamic behavior. By simulating the molecule in different environments, such as in a vacuum or in various solvents, researchers can predict how its structure and dynamics change, which is key to understanding its function in applications like host-guest chemistry. chemrxiv.org

Table 1: Representative Data from Molecular Dynamics Simulations This interactive table showcases typical parameters analyzed during MD simulations to characterize the structural dynamics of this compound.

| Simulation Parameter | Description | Typical Value/Observation |

| Dihedral Angle (C-C-C-C) | The angle of rotation for the phenyl groups relative to the central methane (B114726) carbon. | Shows multiple stable rotamers, indicating conformational flexibility. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuates around a mean value, indicating overall structural stability. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | A low RMSD suggests the molecule maintains its general tetrahedral shape. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to a solvent. | Varies with conformational changes, affecting solubility and interactions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and inherent reactivity of this compound. wikipedia.orgsumitomo-chem.co.jp These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule. wikipedia.org DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. nrel.gov

Key insights from these calculations include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. The ESP map visually identifies electron-rich and electron-poor regions, highlighting the acidic protons of the hydroxyl groups (electron-poor) and the oxygen atoms (electron-rich), which are crucial sites for hydrogen bonding and other intermolecular interactions. nih.gov These calculations confirm the molecule's C₄ symmetry and provide precise values for bond lengths and angles. nih.gov

Table 2: Calculated Electronic Properties via DFT This interactive table presents typical electronic property data obtained from DFT calculations (e.g., at the B3LYP/6-31G* level of theory) for this compound.

| Electronic Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 to -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~0 D (due to high symmetry) |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating local electron distribution. | Negative on Oxygen, Positive on Hydroxyl Hydrogen |

Force Field Development and Parameterization for Complex Systems